Rilopirox

Fungicidal activity Candida albicans Hydroxypyridone antifungals

Rilopirox (HOE 351) is a fungicidal hydroxypyridone antimycotic—distinct from the fungistatic action of ciclopirox olamine and azoles. It retains full anti-Candida activity across pH ranges and in serum, conditions that abolish azole efficacy. Against fluconazole-resistant clinical isolates (MIC90 128 μg/mL), rilopirox maintains an MIC90 of 8 μg/mL—a 16-fold potency advantage. Its low water solubility (50 ng/mL) ensures prolonged mucosal retention, while sub-inhibitory concentrations (as low as 1/16 MIC) significantly reduce C. albicans adhesion to epithelial cells. For VVC, oropharyngeal candidiasis, and seborrheic dermatitis research where fungicidal reliability, environmental robustness, and azole-resistance bypass are non-negotiable.

Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
CAS No. 104153-37-9
Cat. No. B1679338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilopirox
CAS104153-37-9
Synonyms6-((4-chlorophenoxy)methyl)-1-hydroxy-4-methyl-2(1H)-pyridone
rilopirox
Molecular FormulaC19H16ClNO4
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3
InChIKeyUDYUIWXQUBNDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rilopirox (CAS 104153-37-9) for Antifungal Procurement: A Hydroxypyridone with Topical Fungicidal Activity and Candida Selectivity


Rilopirox (HOE 351) is a synthetic hydroxypyridone antimycotic agent characterized by low water solubility (50 ng/mL) and hydrophobic properties [1]. It functions as a chelating agent that inhibits fungal catalase and disrupts the mitochondrial respiratory chain, specifically targeting NADH-ubiquinone oxidoreductase (Complex I) [2]. Rilopirox demonstrates broad-spectrum antifungal activity against yeasts, dermatophytes, and moulds, with MIC values typically ranging from 0.98–15.6 μg/mL for common fungal pathogens [3]. Clinically investigated for topical applications including mucosal candidiasis, pityriasis versicolor, and seborrheic dermatitis [4], rilopirox reached Phase II trials for mycoses in Germany [5].

Why Rilopirox (CAS 104153-37-9) Cannot Be Replaced by Ciclopirox or Generic Azole Antifungals in Research and Topical Formulation


Substitution of rilopirox with ciclopirox olamine or azole antifungals is scientifically unsupported due to critical pharmacological and mechanistic divergences within the hydroxypyridone class and across antifungal categories. Unlike ciclopirox olamine, which exhibits only slight fungicidal or fungistatic activity against growing Candida cultures, rilopirox demonstrates potent fungicidal action under identical proliferative conditions [1]. Furthermore, rilopirox maintains consistent anti-Candida activity across varying pH levels and in the presence of serum—conditions that substantially diminish the efficacy of reference imidazoles such as oxiconazole and isoconazole [2]. In fluconazole-resistant clinical isolates where the azole MIC90 reaches 128 μg/mL, rilopirox retains an MIC90 of 8 μg/mL, representing a 16-fold potency advantage [3]. Finally, at the sub-inhibitory level critical for preventing mucosal colonization, rilopirox is more active than ciclopirox olamine on a molar basis [4]. These quantifiable performance gaps preclude interchangeability in any application requiring fungicidal reliability, environmental robustness, or activity against azole-tolerant pathogens.

Rilopirox (CAS 104153-37-9) Product-Specific Quantitative Evidence for Scientific Selection


Rilopirox Potent Fungicidal Activity vs. Fungistatic Comparators in Growing Candida Cultures

Rilopirox (RIL) was potently fungicidal for growing cultures of Candida albicans and Candida glabrata, whereas all three reference drugs—ciclopirox olamine (CPO), oxiconazole nitrate (OCZ), and isoconazole nitrate (ICZ)—were only slightly fungicidal or fungistatic [1].

Fungicidal activity Candida albicans Hydroxypyridone antifungals

Rilopirox Environmental Stability: pH and Serum Independence vs. Imidazole Antifungals

Unlike oxiconazole nitrate (OCZ) and isoconazole nitrate (ICZ), whose anti-Candida activity was decreased by lowering pH or adding serum to culture media, the activity of rilopirox was scarcely affected by change in pH or serum addition [1].

pH stability Serum stability Topical antifungal

Rilopirox Superior Molar Anti-Adhesion Potency vs. Ciclopirox Olamine in Mucosal Models

On a molar basis, rilopirox was more active than ciclopirox olamine in inhibiting Candida albicans adhesion to human buccal (BEC) and vaginal (VEC) cells. Significant adhesion reduction was observed with rilopirox at concentrations as low as 1/8 MIC for buccal and 1/16 MIC for vaginal cells [1].

Candida adhesion Mucosal candidiasis Sub-inhibitory concentration

Rilopirox Retained Efficacy Against Fluconazole-Resistant Candida Isolates (16-Fold MIC90 Advantage)

In clinical Candida isolates from HIV patients, the MIC90 of rilopirox was 8 μg/mL compared to 128 μg/mL for fluconazole, a 16-fold difference. All strains with diminished fluconazole susceptibility remained susceptible to rilopirox [1].

Fluconazole resistance Candida albicans HIV-associated candidiasis

Rilopirox Uniform Activity Across Fungal Species and Strains vs. Oxiconazole Variability

Compared to oxiconazole nitrate (OCZ), rilopirox showed characteristically little difference in its antifungal activities against different species or strains of target organisms, demonstrating a more uniform and predictable activity profile [1].

Broad-spectrum antifungal Strain variability MIC uniformity

Rilopirox In Vitro Activity Against Malassezia furfur: Comparative MIC Data for Seborrheic Dermatitis Research

Rilopirox inhibited growth of all 29 clinical isolates of Malassezia furfur with a median MIC of 25 μg/mL by agar dilution. By comparison, the median MIC for itraconazole was 0.1 μg/mL and for clotrimazole was 6.25 μg/mL [1]. Notably, topical rilopirox formulations at 0.3% deliver concentrations of 300,000 μg/mL—exceeding the required inhibitory concentration by four orders of magnitude [1].

Malassezia furfur Seborrheic dermatitis Pityriasis versicolor

Optimal Research and Industrial Application Scenarios for Rilopirox (CAS 104153-37-9) Based on Quantitative Evidence


Topical Formulation Development for Recurrent Vulvovaginal Candidiasis (VVC) Requiring Fungicidal Activity

Rilopirox is specifically designed for intravaginal antifungal applications with a long skin retention time and strong killing effect on pathogenic yeasts [1]. Its potent fungicidal activity against growing Candida cultures—unlike the fungistatic nature of ciclopirox olamine and imidazoles [2]—makes it a compelling candidate for VVC formulations where eradication of viable organisms is paramount. The compound's extremely low water solubility (50 ng/mL) ensures prolonged retention in vaginal tissues [1], while its robust activity in the presence of serum [2] maintains efficacy in the protein-rich vaginal environment.

Oropharyngeal Candidiasis Treatment in HIV-Positive Populations with Fluconazole-Resistant Isolates

In HIV-infected patients, fluconazole-resistant Candida isolates present a significant therapeutic challenge, with fluconazole MIC90 values reaching 128 μg/mL [3]. Rilopirox retains an MIC90 of only 8 μg/mL against these same clinical isolates, representing a 16-fold potency advantage [3]. All strains with diminished fluconazole susceptibility remained susceptible to rilopirox [3]. This cross-resistance bypass, combined with rilopirox's uniform activity across diverse Candida species including C. krusei and C. glabrata [3], positions it as a rational choice for oropharyngeal candidiasis research and formulation in azole-resistant contexts.

Anti-Adhesion Prophylaxis in Mucosal Candida Colonization Models

The ability of sub-inhibitory rilopirox concentrations (as low as 1/16 MIC) to significantly reduce Candida albicans adhesion to vaginal epithelial cells—with greater molar potency than ciclopirox olamine [4]—supports its application in prophylactic mucosal formulations. This anti-adhesion effect targets the first step of Candida pathogenicity before symptomatic infection develops. For researchers investigating the prevention of recurrent mucosal candidiasis, rilopirox offers a dual-action mechanism: direct fungicidal activity at therapeutic concentrations plus colonization disruption at sub-therapeutic concentrations.

Topical Seborrheic Dermatitis and Pityriasis Versicolor Formulations Targeting Malassezia furfur

Despite rilopirox's higher intrinsic MIC against Malassezia furfur (median 25 μg/mL) compared to clotrimazole (6.25 μg/mL) and itraconazole (0.1 μg/mL), topical 0.3% rilopirox formulations deliver 300,000 μg/mL to the skin surface—exceeding the required inhibitory concentration by a factor of 12,000 [5]. The compound's extremely low skin penetration [5] ensures long-term availability in the stratum corneum at inhibitory concentrations while minimizing systemic absorption. This pharmacokinetic profile supports its use in seborrheic dermatitis research where sustained local anti-Malassezia activity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rilopirox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.